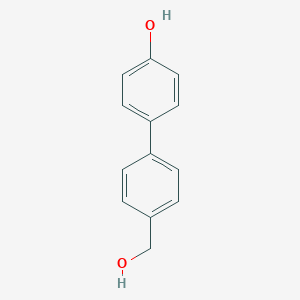

4-(4-Hydroxyphenyl)benzyl alcohol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[4-(hydroxymethyl)phenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8,14-15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKOVDPTEKNQEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622176 | |

| Record name | 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162957-24-6 | |

| Record name | 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(4-Hydroxyphenyl)benzyl alcohol chemical properties and structure

An In-depth Technical Guide to 4-(4-Hydroxyphenyl)benzyl Alcohol: Chemical Properties, Structure, and Applications

Abstract

This compound, also known as 4-(hydroxymethyl)phenol or gastrodigenin, is a bifunctional organic compound belonging to the class of phenolic alcohols.[1][2] It possesses a unique structure featuring both a phenolic hydroxyl group and a benzylic alcohol group, which imparts a versatile range of chemical reactivity and biological activity. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, it delves into its significant applications, particularly its role as a key intermediate in organic synthesis and its emerging importance in drug development and materials science, underpinned by its intrinsic antioxidant, anti-inflammatory, and neuroprotective properties.[3][4][5] This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug discovery, offering field-proven insights and detailed methodologies.

Chemical Identity and Structure

This compound is a simple yet pivotal molecule whose utility is derived directly from its structure. Understanding its fundamental identity is crucial for its effective application.

Nomenclature and Key Identifiers

The compound is recognized by several names and registry numbers across various chemical databases and regulatory bodies, which is critical for unambiguous identification in research and commerce.

-

IUPAC Name : 4-(hydroxymethyl)phenol[1]

-

Synonyms : p-Hydroxybenzyl alcohol, Gastrodigenin, 4-Methylolphenol, (4-Hydroxyphenyl)methanol[1][2][6]

-

PubChem CID : 125[1]

-

Molecular Formula : C₇H₈O₂[2]

-

InChI Key : BVJSUAQZOZWCKN-UHFFFAOYSA-N[2]

-

Canonical SMILES : C1=CC(=CC=C1CO)O[2]

Molecular Architecture

The structure of this compound consists of a benzene ring substituted at the C1 and C4 (para) positions. One substituent is a hydroxymethyl group (-CH₂OH), classifying it as a benzyl alcohol derivative. The other is a hydroxyl group (-OH), classifying it as a phenol.[2] This dual functionality is the cornerstone of its chemical versatility, allowing it to undergo reactions characteristic of both alcohols and phenols. The para-substitution pattern influences its electronic properties, reactivity, and the geometry of molecules derived from it.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, from reaction vessels to biological environments. These parameters are essential for designing experiments, developing formulations, and ensuring safe handling.

Data Summary

The key physicochemical data for this compound are summarized in the table below. It is important to note that values such as melting point can vary slightly depending on the purity of the sample and the measurement technique.[1][5][6][8]

| Property | Value | Source(s) |

| Appearance | White to pink or beige crystalline powder | [1][6][8] |

| Melting Point | 114-122 °C (lit.) | [5][8] |

| Boiling Point | ~252 °C at 760 mmHg | [1][6][9] |

| Water Solubility | 6.7 g/L at 20 °C | [2][6] |

| Other Solubilities | Soluble in DMSO, methanol, dioxane, and 1N NaOH | [2][3][10] |

| pKa | 9.82 (phenolic hydroxyl) at 25 °C | [6] |

| LogP | 0.21 - 0.25 | [1][8][9] |

| Density | ~1.2 g/cm³ | [5][6] |

Interpretation for Application Development

The compound's moderate water solubility, enhanced by its two polar hydroxyl groups, allows for its use in aqueous systems, although its solubility is significantly greater in polar organic solvents like methanol and DMSO.[3][10] The LogP value of approximately 0.2 indicates a relatively hydrophilic nature, which is a critical parameter in drug design for predicting absorption and distribution. The acidic nature of the phenolic hydroxyl group (pKa 9.82) means it can be readily deprotonated under basic conditions, a property often exploited in synthesis to increase nucleophilicity.[6] The compound is noted to be sensitive to light and air, necessitating proper storage conditions to prevent degradation.[2][6]

Synthesis and Reactivity

The synthesis of this compound is well-established, with several methods available for its preparation. Its reactivity is governed by the distinct properties of its phenolic and benzylic hydroxyl groups.

Common Synthetic Pathways

A prevalent and efficient method for synthesizing this compound is the reduction of 4-hydroxybenzaldehyde. This transformation is typically achieved with high yield and selectivity using a reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.[2] Catalytic hydrogenation is another viable industrial method.[2] An alternative route involves the base-catalyzed reaction of phenol with formaldehyde, though this can lead to a mixture of ortho and para isomers and polymerization products if conditions are not carefully controlled.[11][12]

-

Dissolution : Dissolve 4-hydroxybenzaldehyde (1.0 eq) in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling : Cool the solution to 0 °C using an ice bath to manage the exothermic reaction.

-

Addition of Reductant : Slowly add sodium borohydride (NaBH₄, ~1.1 eq) to the stirred solution in small portions. The slow addition is crucial to control the reaction rate and prevent excessive foaming.

-

Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring progress via Thin Layer Chromatography (TLC).

-

Quenching : Once the starting material is consumed, cool the mixture again to 0 °C and carefully quench the excess NaBH₄ by the slow, dropwise addition of dilute hydrochloric acid (e.g., 1M HCl) until the solution is slightly acidic (pH ~6).

-

Extraction : Remove the organic solvent under reduced pressure. Extract the resulting aqueous residue multiple times with a suitable organic solvent, such as ethyl acetate.

-

Washing & Drying : Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by silica gel column chromatography or recrystallization to obtain pure this compound.

Caption: Workflow for the synthesis of this compound.

Key Chemical Reactions

The bifunctional nature of the molecule allows for selective reactions.

-

Oxidation : The benzylic alcohol can be selectively oxidized to the corresponding aldehyde, 4-hydroxybenzaldehyde, a valuable intermediate, using mild oxidizing agents like platinum-on-carbon with oxygen.[13]

-

Esterification/Etherification : Both the benzylic and phenolic hydroxyl groups can undergo esterification and etherification. Selective reaction is possible by choosing appropriate protecting group strategies and reaction conditions. For example, Williamson ether synthesis can be performed on the more acidic phenolic hydroxyl under basic conditions.[13]

-

Polymerization : It can serve as a monomer for the synthesis of polymers, such as poly(4-hydroxybenzyl alcohol), through enzyme-catalyzed reactions.[7]

Spectroscopic Characterization

The structure of this compound is unequivocally confirmed by a combination of spectroscopic techniques.

| Technique | Characteristic Features |

| ¹H NMR | - Aromatic protons (AA'BB' system): Two doublets, one at ~6.8 ppm (protons ortho to -OH) and one at ~7.2 ppm (protons ortho to -CH₂OH).[14][15]- Benzylic protons (-CH₂OH): A singlet at ~4.5 ppm.[14][15]- Hydroxyl protons (-OH, -CH₂OH): Broad singlets, chemical shift is solvent and concentration dependent; can be exchanged with D₂O.[16] |

| ¹³C NMR | - Aromatic carbons: 4 distinct signals in the ~115-157 ppm range.[17]- Benzylic carbon (-CH₂OH): A signal around 64 ppm.[17] |

| IR Spectroscopy | - Broad O-H stretching band: ~3200-3500 cm⁻¹ (due to hydrogen bonding of both hydroxyl groups).[1][16][18]- C-O stretching band: ~1230 cm⁻¹ (phenolic) and ~1010 cm⁻¹ (primary alcohol).[16]- Aromatic C=C stretching: ~1500-1600 cm⁻¹.[16]- Aromatic C-H bending: ~830 cm⁻¹ (indicative of para-substitution). |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): m/z = 124.[1]- Key Fragments: Loss of H₂O (m/z = 106), loss of CH₂OH (m/z = 93), tropylium-like ion (m/z = 107).[1] |

Applications in Research and Drug Development

The utility of this compound extends from a fundamental building block in organic chemistry to a pharmacologically active agent and a component of advanced therapeutic systems.

Pharmaceutical Intermediate and Precursor

Its primary application is as a versatile intermediate.[6][19] It is a precursor for synthesizing a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and dyestuffs.[8] Its defined structure and reactive handles make it an ideal starting point for multi-step syntheses.

Inherent Pharmacological Activities

Research has demonstrated that this compound itself possesses several beneficial biological properties. It is the active aglycone metabolite of gastrodin, a compound found in the traditional medicinal plant Gastrodia elata.[3]

-

Anti-inflammatory and Antioxidant Effects : It has been shown to inhibit the production of nitric oxide (NO) and reactive oxygen species (ROS) in macrophages, suggesting potent anti-inflammatory and antioxidant capabilities.[3][20]

-

Neuroprotective Effects : Studies indicate it can reduce infarct volume in models of focal cerebral ischemia, suggesting a neuroprotective role, potentially by attenuating apoptosis.[3][5]

-

Anti-angiogenic Activity : The compound has been observed to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth.[5][20]

Advanced Drug Delivery Systems

The unique properties of this compound make it an attractive component for designing sophisticated drug delivery systems.[4]

-

Biodegradable Nanoparticles : It can be incorporated into the backbone of biodegradable polymers, such as copolyoxalates (e.g., HPOX). Upon degradation of the nanoparticle carrier in the body, the therapeutically active this compound is released along with the primary drug, potentially creating a synergistic effect.[4][7]

-

Prodrug Linkers : The benzylic alcohol can act as a linker to attach a drug molecule. This creates a prodrug that is inactive until a specific physiological trigger (e.g., an enzyme) cleaves the linker, releasing the active drug at the target site. This strategy can improve drug stability, solubility, and targeting.[4]

Caption: Role of 4-HBA as a cleavable, therapeutic linker in a prodrug system.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires appropriate handling to ensure safety.

-

Hazards : It is classified as an irritant, potentially causing eye, skin, and respiratory tract irritation.[1][8]

-

Handling : Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

-

Storage : The compound is sensitive to light and air.[6] It should be stored in a tightly sealed container in a cool, dry, dark place. Recommended storage temperatures vary by supplier but are often cited as below +30°C or refrigerated (2-8°C).[2][6]

Conclusion

This compound is a compound of significant scientific and commercial interest. Its straightforward structure, featuring two distinct and reactive hydroxyl groups, makes it a valuable and versatile building block in organic synthesis. Beyond its role as a chemical intermediate, its inherent pharmacological properties as an antioxidant, anti-inflammatory, and neuroprotective agent are driving its exploration in drug development. Its incorporation into advanced drug delivery systems as a therapeutic linker or as part of a biodegradable polymer backbone highlights the innovative potential of this molecule. A thorough understanding of its chemical properties, reactivity, and biological activity is paramount for harnessing its full potential in creating novel materials and next-generation therapeutics.

References

-

PubChem. (n.d.). 4-Hydroxybenzyl Alcohol. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). 4-Hydroxybenzyl alcohol. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-hydroxybenzyl alcohol. Retrieved from [Link]

-

Biological Magnetic Resonance Bank (BMRB). (n.d.). bmse000623 4-hydroxybenzyl Alcohol. Retrieved from [Link]

-

ChemWhat. (n.d.). 4-Hydroxybenzyl alcohol CAS#: 623-05-2. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-hydroxybenzyl alcohol. Retrieved from [Link]

-

Stenutz, R. (n.d.). 4-hydroxybenzyl alcohol. Retrieved from [Link]

-

Chemsrc. (2025). 4-Hydroxybenzyl alcohol. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4-Hydroxybenzyl alcohol. Retrieved from [Link]

-

Chemical Substance. (n.d.). 4-Hydroxybenzyl alcohol. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-Hydroxybenzyl Alcohol. Retrieved from [Link]

-

NIST WebBook. (n.d.). 4-Hydroxybenzyl alcohol, 2TMS derivative. Retrieved from [Link]

-

Carl ROTH. (n.d.). 4-Hydroxybenzyl alcohol. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Hydroxy-benzylalcohol - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

WHO | JECFA. (n.d.). 4-hydroxybenzyl alcohol. Retrieved from [Link]

-

Lim, E. J., et al. (2007). Anti-angiogenic, anti-inflammatory and anti-nociceptive activity of 4-hydroxybenzyl alcohol. Journal of Pharmacy and Pharmacology, 59(9), 1235-40. Retrieved from [Link]

- Google Patents. (n.d.). EP0449603A1 - Production of 4-hydroxyphenethyl alcohol.

-

NIST WebBook. (n.d.). 4-Hydroxybenzyl alcohol, 2TMS derivative Mass Spectrum. Retrieved from [Link]

-

European Patent Office. (1994). EP0386639B1 - Process for preparing para-hydroxybenzyl alcohol. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR (a) and ¹H NMR (b) spectra of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Chemo-selectivity of IBX oxidation of hydroxybenzyl alcohols in the presence of Hemicucurbit[21]uril. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Prakash Chemicals International Pvt. Ltd. (2020). Application & Uses Of Benzyl Alcohol especially in pharmaceutical sector. Retrieved from [Link]

Sources

- 1. 4-Hydroxybenzyl Alcohol | C7H8O2 | CID 125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Hydroxybenzyl alcohol | CAS#:623-05-2 | Chemsrc [chemsrc.com]

- 6. 4-Hydroxybenzyl alcohol|lookchem [lookchem.com]

- 7. 4-Hydroxybenzyl alcohol 99 623-05-2 [sigmaaldrich.com]

- 8. 4-Hydroxybenzyl alcohol CAS#: 623-05-2 [m.chemicalbook.com]

- 9. 4-hydroxybenzyl alcohol [stenutz.eu]

- 10. chemwhat.com [chemwhat.com]

- 11. prepchem.com [prepchem.com]

- 12. data.epo.org [data.epo.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. bmse000623 4-hydroxybenzyl Alcohol at BMRB [bmrb.io]

- 15. rsc.org [rsc.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 2-[BIS(4-HYDROXYPHENYL)METHYL]BENZYL ALCOHOL(81-92-5) 13C NMR [m.chemicalbook.com]

- 18. spectrabase.com [spectrabase.com]

- 19. nbinno.com [nbinno.com]

- 20. Anti-angiogenic, anti-inflammatory and anti-nociceptive activity of 4-hydroxybenzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 4-hydroxybenzyl alcohol, 623-05-2 [thegoodscentscompany.com]

Synthesis of 4-(4-Hydroxyphenyl)benzyl alcohol from phenol and formaldehyde

An In-depth Technical Guide to the Synthesis of 4,4'-Dihydroxydiphenylmethane from Phenol and Formaldehyde

Abstract

This technical guide provides a comprehensive, in-depth exploration of the synthesis of 4,4'-dihydroxydiphenylmethane, a compound also known as Bisphenol F (BPF) and referred to structurally as 4-(4-Hydroxyphenyl)benzyl alcohol. This document is tailored for researchers, chemists, and professionals in drug development and polymer science. It delineates the core chemical principles, reaction mechanisms, detailed experimental protocols, and advanced purification and characterization techniques. The narrative emphasizes the causality behind procedural choices, ensuring a blend of theoretical knowledge and practical, field-proven insights for the successful synthesis of high-purity 4,4'-dihydroxydiphenylmethane.

Introduction and Strategic Overview

4,4'-Dihydroxydiphenylmethane (BPF) is a pivotal chemical intermediate, distinguished by its two para-substituted phenol rings linked by a methylene bridge. Its structural characteristics impart desirable properties to various polymers, making it a crucial monomer in the production of high-performance epoxy resins, polycarbonates, and coatings.[1][2] These materials are valued for their enhanced chemical resistance, lower viscosity compared to bisphenol A (BPA) derivatives, and robust mechanical properties.[2][3]

The synthesis of BPF from phenol and formaldehyde is a classic example of electrophilic aromatic substitution. The primary challenge in this synthesis is not the formation of the carbon-carbon bonds, but the control of regioselectivity to maximize the yield of the desired 4,4'-isomer over the 2,4'- and 2,2'-isomers, and to minimize the formation of higher molecular weight oligomers.[1] This guide will detail a robust methodology to achieve this, focusing on an acid-catalyzed condensation pathway.

Synthetic Workflow Overview

The synthesis can be conceptually segmented into four critical stages: catalyzed reaction, initial work-up, isomer purification, and analytical validation. Each stage presents unique challenges and requires precise control over experimental variables.

Caption: Overall workflow for the synthesis and purification of 4,4'-dihydroxydiphenylmethane.

Reaction Mechanism and Scientific Rationale

The synthesis of BPF is an acid-catalyzed condensation reaction.[4] Understanding the underlying mechanism is paramount for controlling the reaction and maximizing the yield of the desired para,para isomer.

The reaction proceeds via a two-stage electrophilic aromatic substitution mechanism:

-

Formation of Hydroxymethylphenols: Formaldehyde, in the presence of a strong acid catalyst (e.g., H₃PO₄, H₂SO₄), becomes protonated.[5] This creates a highly reactive electrophile, [CH₂OH]⁺, which attacks the electron-rich phenol ring. Since the hydroxyl group of phenol is an ortho-, para-directing activator, this initial attack yields a mixture of 2-hydroxybenzyl alcohol and 4-hydroxybenzyl alcohol.[6]

-

Condensation with a Second Phenol Molecule: The benzylic alcohol intermediates are then protonated at their hydroxyl group under the acidic conditions. This is followed by the elimination of a water molecule to form a new, highly stabilized benzylic carbocation. This carbocation is a potent electrophile and rapidly attacks a second molecule of phenol, again preferentially at the ortho and para positions, to form the methylene-bridged bisphenol products.

Caption: Simplified mechanism for the acid-catalyzed formation of 4,4'-dihydroxydiphenylmethane.

To favor the formation of the 4,4'-isomer, a large excess of phenol is employed.[7] This strategy serves two purposes: it increases the statistical probability of the benzylic carbocation reacting with another phenol molecule rather than polymerizing, and it allows the reaction to be driven towards the thermodynamically more stable para-substituted product.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Typical Grade | Notes |

| Phenol | C₆H₅OH | 94.11 | >99% | Corrosive, toxic |

| Formaldehyde Solution | CH₂O | 30.03 | 37 wt. % in H₂O | Toxic, carcinogen |

| Phosphoric Acid | H₃PO₄ | 98.00 | 85 wt. % in H₂O | Corrosive |

| Toluene | C₇H₈ | 92.14 | ACS Grade | Flammable, irritant |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Reagent Grade | - |

Synthesis Procedure

-

Reactor Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer. Place the flask in a heating mantle.

-

Charging Reactants: To the flask, add 376.4 g (4.0 mol) of phenol. Begin stirring to create a vortex.

-

Catalyst Addition: Carefully add 9.8 g of 85% phosphoric acid to the stirring phenol.

-

Heating: Heat the mixture to 80°C.

-

Formaldehyde Addition: Once the temperature is stable at 80°C, slowly add 81.1 g (1.0 mol) of 37% formaldehyde solution dropwise over a period of 1 hour. Maintain the reaction temperature between 80-85°C. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at 80°C for an additional 4-6 hours.[4] Monitor the reaction progress by TLC or HPLC if desired.

-

Quenching and Neutralization: Cool the reaction mixture to 60°C. Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the mixture is neutral (pH ~7).

-

Removal of Volatiles: Arrange the apparatus for vacuum distillation. Remove water and the excess phenol under reduced pressure. This step is critical and should be performed carefully to avoid product degradation.

-

Crude Product Isolation: The residue remaining after distillation is the crude product, a viscous, yellowish-to-pink solid mixture of BPF isomers and oligomers.[1]

Purification by Recrystallization

The isolation of high-purity 4,4'-dihydroxydiphenylmethane from the isomeric mixture is the most challenging step of this synthesis. Recrystallization is the most effective method on a laboratory and industrial scale.[1]

-

Solvent Selection: Toluene is an excellent solvent for this separation, as the solubility of the 4,4'-isomer is significantly lower than that of the 2,4'- and 2,2'-isomers, especially at lower temperatures.[1]

-

Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add approximately 3 mL of toluene per gram of crude product.

-

Heating: Heat the mixture with stirring on a hot plate to 80-90°C until the solid is fully dissolved. If some solid remains, add a minimal amount of additional hot toluene to achieve complete dissolution.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of well-defined crystals and to minimize the co-precipitation of impurities.

-

Chilling: Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize the precipitation of the 4,4'-isomer.

-

Isolation: Collect the white, crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold toluene to remove any residual soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven at 60-70°C to a constant weight. The expected melting point of the pure product is in the range of 159-165°C.[8]

Analytical Characterization

Validation of the final product's identity and purity is essential. A combination of analytical techniques should be employed.

| Technique | Purpose | Expected Results for 4,4'-Dihydroxydiphenylmethane |

| Melting Point | Purity Assessment | Sharp melting point between 159-165°C.[8] |

| FTIR Spectroscopy | Functional Group ID | Broad O-H stretch (~3300 cm⁻¹), Aromatic C-H stretch (~3030 cm⁻¹), C-O stretch (~1240 cm⁻¹), para-substituted C-H bend (~820 cm⁻¹). |

| ¹H NMR (DMSO-d₆) | Structural Elucidation | δ ~9.2 ppm (s, 2H, Ar-OH), δ ~6.9-7.1 ppm (d, 4H, Ar-H), δ ~6.6-6.8 ppm (d, 4H, Ar-H), δ ~3.7 ppm (s, 2H, -CH₂-). |

| ¹³C NMR (DMSO-d₆) | Carbon Skeleton ID | δ ~155 ppm (C-OH), δ ~130 ppm (Ar-C), δ ~128 ppm (Ar-C), δ ~115 ppm (Ar-C), δ ~40 ppm (-CH₂-). |

| HPLC | Purity & Isomer Quantification | A single major peak for the 4,4'-isomer with purity >98%. Comparison to crude material shows a significant reduction in other isomer peaks. |

Conclusion

The synthesis of 4,4'-dihydroxydiphenylmethane from phenol and formaldehyde is a well-established yet nuanced process. Success hinges on a thorough understanding of the electrophilic aromatic substitution mechanism and meticulous control over reaction conditions to manage regioselectivity. The use of excess phenol is a key strategic decision to suppress polymerization. Furthermore, the purification of the desired 4,4'-isomer via selective recrystallization from toluene is a critical step that dictates the quality of the final product. The protocols and insights provided in this guide offer a robust framework for researchers and scientists to produce this valuable chemical intermediate with high purity and yield.

References

-

Mechanism of formaldehyde / phenol condensation - Chemistry Stack Exchange. (2021). Available at: [Link]

-

Phenol Formaldehyde Resins - Prezi. (n.d.). Available at: [Link]

-

Phenol formaldehyde resin - Wikipedia. (n.d.). Available at: [Link]

- Phenol, urea, and melamine-formaldehyde polymers. (n.d.). From a textbook source, specific publisher Wiley-Interscience mentioned.

- CN1160704A - Synthesis technology of bisphenol F - Google Patents. (n.d.).

- EP0331173A1 - Process for preparing 4,4'-dihydroxydiphenylmethane - Google Patents. (n.d.).

-

Preparation of 4-hydroxybenzyl alcohol - PrepChem.com. (n.d.). Available at: [Link]

- CN102199073A - Method for preparing 4,4'-dihydroxydiphenylmethane - Google Patents. (n.d.).

-

Bisphenol F Synthesis from Formaldehyde and Phenol over Zeolite Y Extrudate Catalysts in a Catalyst Basket Reactor and a Fixed-Bed Reactor - MDPI. (2024). Available at: [Link]

-

Lederer-Manasse Reaction: A Key Organic Chemistry Reaction - YouTube. (2026). Available at: [Link]

- US2272154A - Phenol formaldehyde condensation products - Google Patents. (n.d.).

-

Reaction of Formaldehyde with Phenols: A Computational Chemistry Study - Forest Products Laboratory. (n.d.). Available at: [Link]

-

Give a detailed account of the Lederer-Manasse Reaction - Brainly.in. (2018). Available at: [Link]

-

Bisphenol F synthesis from phenol and formaldehyde. - ResearchGate. (n.d.). Available at: [Link]

-

Catalytic condensation of phenol with formaldehyde into BPF on recyclable anchoring sulfuric acid - E3S Web of Conferences. (n.d.). Available at: [Link]

-

Catalytic condensation of phenol with formaldehyde into BPF on recyclable anchoring sulfuric acid - ResearchGate. (2025). Available at: [Link]

- US2811508A - Condensation of phenol and aldehyde with trichloroacetic acid and production of phenolaldehyde resin free of acid catalyst - Google Patents. (n.d.).

- CN105017714A - Preparation method of bisphenol A modified phenolic resin - Google Patents. (n.d.).

- EP0331173A1 - Process for preparing 4,4'-dihydroxydiphenylmethane - Google Patents. (n.d.).

-

In the Lederer-Manasse reaction, phenol is treated at low temperature with -----in the presence of dilue acid or alkali - Allen. (n.d.). Available at: [Link]

-

Bisphenol A formaldehyde phenolic resin and synthetic method thereof - SciSpace. (2018). Available at: [Link]

-

Question 2 Give the mechanism of Lederer-Manasse reaction. Or What is E.. - Filo. (2025). Available at: [Link]

- US5019656A - Process for preparing p-hydroxybenzyl alcohol - Google Patents. (n.d.).

-

which of the following products is formed in Lederer-Manasse reaction ? - Allen. (n.d.). Available at: [Link]

-

Process for preparing para-hydroxybenzyl alcohol - European Patent Office - EP 0386639 B1. (1994). Available at: [Link]

-

Process for the production of hydroxybenzyl alcohols - Justia Patents. (1978). Available at: [Link]

-

4-Hydroxybenzyl Alcohol - PubChem. (n.d.). Available at: [Link]

-

China 4,4'-DIHYDROXYDIPHENYLMETHANE Manufacturers Suppliers Factory - (Vendor Website). (n.d.). Available at: [Link]

-

4-hydroxybenzyl alcohol 4-(hydroxymethyl)phenol - The Good Scents Company. (n.d.). Available at: [Link]

- US3523978A - Process for the purification of benzyl alcohol - Google Patents. (n.d.).

- CN103387519B - Preparation method for 4-hydroxybenzyl cyanide - Google Patents. (n.d.).

-

4-hydroxybenzyl alcohol 4-(hydroxymethyl)phenol - The Good Scents Company. (n.d.). Available at: [Link]

-

Showing metabocard for 4-Hydroxybenzyl alcohol (HMDB0011724) - Human Metabolome Database. (n.d.). Available at: [Link]

Sources

- 1. EP0331173A1 - Process for preparing 4,4'-dihydroxydiphenylmethane - Google Patents [patents.google.com]

- 2. sfdchem.com [sfdchem.com]

- 3. Bisphenol F Synthesis from Formaldehyde and Phenol over Zeolite Y Extrudate Catalysts in a Catalyst Basket Reactor and a Fixed-Bed Reactor | MDPI [mdpi.com]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. eng.uc.edu [eng.uc.edu]

- 6. Phenol formaldehyde resin - Wikipedia [en.wikipedia.org]

- 7. CN1160704A - Synthesis technology of bisphenol F - Google Patents [patents.google.com]

- 8. 4,4'-Dihydroxydiphenylmethane, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

An Investigator's Guide to Elucidating the Cellular Mechanism of Action of 4-Hydroxybutyl Acrylate (4-HBA)

Abstract: 4-Hydroxybutyl acrylate (4-HBA) is a functional monomer utilized in the synthesis of various polymers, finding applications in coatings, adhesives, and biomedical materials.[1] While its industrial utility is established, a comprehensive understanding of its mechanism of action at the cellular and molecular level is not well-documented in publicly accessible literature. This guide provides a robust, scientifically-grounded framework for researchers, toxicologists, and drug development professionals to systematically investigate the cellular effects of 4-HBA. By leveraging established methodologies and drawing parallels from structurally related acrylate compounds, this document outlines a multi-phased experimental strategy, from initial cytotoxicity profiling to in-depth signaling pathway analysis, designed to thoroughly elucidate the bio-interactive properties of 4-HBA.

Part 1: Foundational Understanding & Hypothesis Generation

Chemical Profile of 4-HBA

4-Hydroxybutyl acrylate (CAS No: 2478-10-6) is an ester of acrylic acid and 1,4-butanediol.[2] Its structure is characterized by two key functional moieties:

-

An α,β-unsaturated carbonyl group (the acrylate moiety). This group is a known Michael acceptor, making it electrophilic and capable of reacting with cellular nucleophiles, such as the thiol groups of cysteine residues in proteins and glutathione (GSH).[3]

-

A primary hydroxyl group at the terminus of the butyl chain. This group increases the hydrophilicity of the molecule compared to other butyl acrylates and provides a potential site for metabolic modification (e.g., phosphorylation, oxidation).[1][4]

Known Biological Interactions of Acrylates

The broader class of acrylate monomers is known to elicit a range of biological responses. Safety data sheets for 4-HBA indicate it can cause serious eye damage, skin irritation, and may cause an allergic skin reaction.[5][6] These effects are common to many acrylates. Mechanistically, related compounds like ethyl acrylate and methyl methacrylate have been linked to cellular damage, genotoxicity, and organ-system toxicity.[7] A critical mechanism for acrylate toxicity is the depletion of intracellular glutathione (GSH), a primary cellular antioxidant.[3] This depletion can lead to a state of oxidative stress, where reactive oxygen species (ROS) accumulate and damage cellular components like lipids, proteins, and DNA.

Primary Hypotheses for 4-HBA's Mechanism of Action

Based on its structure and the known effects of related compounds, the following primary mechanisms can be hypothesized:

-

Covalent Adduct Formation and GSH Depletion: 4-HBA, via Michael addition, directly reacts with and depletes the cellular pool of GSH, disrupting redox homeostasis.

-

Oxidative Stress Induction: The depletion of GSH and potential direct effects on mitochondria lead to an accumulation of ROS, triggering downstream stress-response pathways.

-

Inflammatory Signaling Activation: Cellular damage and oxidative stress can activate key inflammatory signaling cascades, such as the NF-κB and MAPK pathways.

-

Covalent Modification of Proteins: 4-HBA may form covalent adducts with specific proteins, altering their function and leading to cytotoxicity or specific signaling events.

This guide will outline the experimental workflows required to systematically test these hypotheses.

Part 2: A Phased Experimental Strategy for Mechanistic Investigation

This section details a logical, three-phase approach to move from broad cytotoxic characterization to specific molecular target identification.

Phase I: Baseline Cytotoxicity and Cellular Response Profiling

The initial goal is to determine the cytotoxic potential of 4-HBA and identify suitable cellular models and concentration ranges for subsequent mechanistic studies.

Experimental Workflow: Phase I

Caption: Phase I Experimental Workflow.

Detailed Protocols:

-

Protocol 2.1: Cell Viability Assessment using MTT Assay

-

Cell Seeding: Seed selected cell lines (e.g., HepG2 for liver toxicity, HaCaT for skin, A549 for lung) in 96-well plates at a density of 1 x 10⁴ cells/well and allow to adhere for 24 hours.

-

Compound Treatment: Prepare a serial dilution of 4-HBA in appropriate cell culture media. Remove old media from cells and add 100 µL of the 4-HBA dilutions. Include a vehicle control (media with the same solvent concentration as the highest 4-HBA dose) and an untreated control.

-

Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Data Presentation:

| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) | Primary Observation (at IC50) |

| HepG2 | Data | Data | Data | e.g., Apoptotic blebbing |

| HaCaT | Data | Data | Data | e.g., Cell detachment |

| A549 | Data | Data | Data | e.g., Vacuolization |

| Table 1: Hypothetical summary table for Phase I cytotoxicity data. |

Phase II: Investigation of Primary Toxicity Pathways

Using sublethal concentrations of 4-HBA identified in Phase I, this phase focuses on testing the primary hypotheses related to oxidative stress and inflammation.

Experimental Workflow: Phase II

Caption: Phase II Experimental Workflow.

Detailed Protocols:

-

Protocol 2.2: Measurement of Intracellular ROS using DCFH-DA

-

Cell Treatment: Seed cells in a 96-well black, clear-bottom plate. Treat with sublethal concentrations of 4-HBA for various time points (e.g., 1, 4, 8, 24 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.

-

Probe Loading: Remove the treatment media and wash cells with warm PBS. Add 100 µL of 10 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) solution in PBS and incubate for 30 minutes at 37°C.

-

Measurement: Wash the cells again with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

-

Analysis: Normalize the fluorescence of treated cells to the vehicle control to determine the fold-increase in ROS production.

-

Data Presentation:

| Treatment (4h) | ROS Fold Increase (vs. Control) | GSH/GSSG Ratio | IL-6 mRNA Fold Change |

| Vehicle Control | 1.0 | Data | 1.0 |

| 4-HBA (IC10) | Data | Data | Data |

| 4-HBA (IC25) | Data | Data | Data |

| Positive Control | Data | Data | Data |

| Table 2: Hypothetical summary table for Phase II mechanistic data. |

Phase III: Signaling Pathway Deconvolution and Target Identification

This final phase aims to identify the specific molecular pathways and protein targets modulated by 4-HBA, building upon the findings from Phase II.

Hypothesized Signaling Pathway Activation

Caption: Hypothesized signaling pathways affected by 4-HBA.

Experimental Approach:

-

Western Blot Analysis: Probe for key proteins in the hypothesized pathways.

-

Nrf2 Pathway: Examine the total and nuclear levels of Nrf2, and the expression of its downstream targets like Heme Oxygenase-1 (HO-1) and NQO1.

-

NF-κB Pathway: Analyze the phosphorylation of IKK and IκBα, and the nuclear translocation of the p65 subunit of NF-κB.

-

MAPK Pathway: Investigate the phosphorylation status of ERK, JNK, and p38.

-

-

Proteomic Analysis (Target Identification):

-

Click Chemistry Approach: Synthesize a modified 4-HBA with a clickable tag (e.g., an alkyne). Treat cells with this probe, lyse the cells, and use a click reaction to attach a biotin tag. Isolate the biotin-tagged proteins using streptavidin beads and identify them via mass spectrometry. This method will reveal direct covalent targets of 4-HBA.

-

-

Protocol 2.3: Western Blot for Nrf2 Nuclear Translocation

-

Treatment and Lysis: Treat cells with 4-HBA (IC25) for different time points.

-

Fractionation: Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercial kit.

-

Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against Nrf2, Lamin B1 (nuclear marker), and GAPDH (cytoplasmic marker).

-

Detection: Use an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensity of Nrf2 in the nuclear fraction, normalized to the Lamin B1 loading control, to assess its translocation.

-

Part 3: Synthesis and Conclusion

The systematic investigation outlined in this guide provides a comprehensive pathway to understanding the cellular mechanism of action of 4-HBA. By progressing from broad cytotoxicity to specific pathway analysis, researchers can build a complete narrative of how 4-HBA interacts with cellular systems. The expected outcome is a detailed profile of 4-HBA's bioactivity, highlighting its potential for inducing oxidative stress and inflammation, likely through the covalent modification of cellular nucleophiles like GSH and specific protein targets. This knowledge is critical for accurate risk assessment, the design of safer alternative materials, and potentially for harnessing its reactivity in therapeutic or biotechnological applications. Every protocol described herein is designed as a self-validating system, with integrated controls and quantifiable endpoints, ensuring the generation of robust and trustworthy data.

References

-

Campaign for Safe Cosmetics. Acrylates. [Link]

-

Saito, K., et al. (2010). Mechanisms of Action of (Meth)acrylates in Hemolytic Activity, in Vivo Toxicity and Dipalmitoylphosphatidylcholine (DPPC) Liposomes Determined Using NMR Spectroscopy. International Journal of Molecular Sciences, 11(9), 3523-3543. [Link]

-

Kowa Chemicals USA. 4-Hydroxybutyl Acrylate(4HBA). [Link]

-

Thompson, C. M., et al. (2019). An adverse outcome pathway for rodent forestomach tumors from non-genotoxic epithelial cytotoxicity. Toxicology, 423, 57-70. [Link]

-

PubChem. 4-Hydroxybutyl acrylate. [Link]

Sources

- 1. polysciences.com [polysciences.com]

- 2. 4-Hydroxybutyl acrylate | C7H12O3 | CID 75588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mechanisms of Action of (Meth)acrylates in Hemolytic Activity, in Vivo Toxicity and Dipalmitoylphosphatidylcholine (DPPC) Liposomes Determined Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kowachemical.com [kowachemical.com]

- 5. download.basf.com [download.basf.com]

- 6. download.basf.com [download.basf.com]

- 7. safecosmetics.org [safecosmetics.org]

An In-depth Technical Guide to the Pharmacokinetic Profile and Metabolism of 4-Hydroxybenzyl Alcohol

Introduction: The Therapeutic Potential and Pharmacokinetic Imperatives of 4-Hydroxybenzyl Alcohol

4-Hydroxybenzyl alcohol (4-HBA), also known as gastrodigenin, is a phenolic compound of significant interest in the pharmaceutical and life sciences sectors. It is a primary active metabolite of gastrodin, a major constituent of the traditional medicinal herb Gastrodia elata Blume.[1][2] This plant has been utilized for centuries in Eastern medicine to treat a variety of central nervous system disorders, including headaches, epilepsy, and vertigo.[3] Modern research has substantiated these traditional uses, identifying 4-HBA as a key contributor to the neuroprotective, anti-inflammatory, and antioxidant properties of Gastrodia elata.[4][5][6] Notably, 4-HBA has demonstrated the ability to cross the blood-brain barrier, a critical attribute for agents targeting neurological conditions.[7]

Given its therapeutic promise, a thorough understanding of the pharmacokinetic profile and metabolic fate of 4-HBA is paramount for its development as a standalone therapeutic agent or as a biomarker for Gastrodia elata efficacy. This guide provides a comprehensive technical overview of the absorption, distribution, metabolism, and excretion (ADME) of 4-HBA, alongside detailed experimental protocols for its study, tailored for researchers, scientists, and drug development professionals.

Pharmacokinetic Profile: The Journey of 4-HBA in the Body

The systemic exposure and disposition of 4-HBA are governed by a series of dynamic processes. A unique aspect of its in vivo presence is its origin, which can be either from direct administration or, more commonly, as a metabolite of its glycoside precursor, gastrodin.

Absorption

When derived from gastrodin, the initial and rate-limiting step of 4-HBA absorption is the hydrolysis of gastrodin by intestinal microbiota.[8] This biotransformation releases the aglycone 4-HBA, which is then absorbed from the gastrointestinal tract. The composition and activity of the gut microbiome can, therefore, significantly influence the bioavailability of 4-HBA from gastrodin.

Following oral administration of 4-HBA itself, it is readily absorbed. Studies in rats have shown that 4-HBA is rapidly detected in plasma, indicating efficient intestinal uptake.[8]

Distribution

Post-absorption, 4-HBA is distributed throughout the body. A key feature of its distribution profile is its ability to penetrate the central nervous system, which is consistent with its observed neuroprotective effects.[1][7] The volume of distribution (Vd) and other pharmacokinetic parameters are influenced by the route of administration and the species being studied.

| Parameter | Value | Species | Administration | Source |

| Tmax | ~0.75 h | Rat | Oral (as 4-HBA) | [8] |

| Cmax | Varies with dose | Rat | Oral (as 4-HBA) | [8] |

| AUC | Varies with dose | Rat | Oral (as 4-HBA) | [8] |

| t1/2 | Rapid clearance | Rat | Oral (as 4-HBA) | [8] |

| Brain Penetration | Confirmed | Rat | Intravenous | [1] |

Table 1: Summary of selected pharmacokinetic parameters for 4-Hydroxybenzyl alcohol. Note that absolute values are often dose-dependent and can vary between studies.

Metabolism: A Multi-Step Biotransformation

The metabolism of 4-HBA is a critical determinant of its duration of action and clearance from the body. It undergoes both Phase I and Phase II metabolic reactions, primarily in the liver.

Phase I Metabolism: Oxidation

The primary Phase I metabolic pathway for 4-HBA is a two-step oxidation process analogous to that of benzyl alcohol.[9]

-

Oxidation to Aldehyde: The benzylic alcohol group of 4-HBA is first oxidized to form 4-hydroxybenzaldehyde. This reaction is catalyzed by alcohol dehydrogenases (ADHs).[10]

-

Oxidation to Carboxylic Acid: The resulting aldehyde is then rapidly oxidized to 4-hydroxybenzoic acid by aldehyde dehydrogenases (ALDHs).[11]

Phase II Metabolism: Conjugation

The phenolic hydroxyl group and the carboxylic acid group of the metabolites make them amenable to Phase II conjugation reactions, which increase their water solubility and facilitate their excretion.

-

Glucuronidation: The phenolic hydroxyl group of 4-HBA and 4-hydroxybenzoic acid can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).[8][12]

-

Sulfation: Alternatively, the phenolic group can undergo sulfation, a reaction catalyzed by sulfotransferases (SULTs).[8]

An interesting and less common metabolic pathway observed in rats is the biotransformation of 4-HBA back to its glycoside form, gastrodin, a process likely mediated by UGTs.[8]

Caption: Proposed metabolic pathway of 4-Hydroxybenzyl alcohol (4-HBA).

Excretion

The hydrophilic conjugates of 4-HBA and its metabolites are primarily eliminated from the body via renal and biliary routes. Glucuronide and sulfate conjugates are readily excreted in the urine.[13] For larger conjugates, biliary excretion into the feces can be a significant elimination pathway.[14] The exact proportion of renal versus fecal excretion for 4-HBA has not been extensively quantified in humans.

Experimental Methodologies for ADME Studies of 4-HBA

To rigorously characterize the pharmacokinetic profile and metabolism of 4-HBA, a combination of in vivo and in vitro experimental approaches is necessary. The following protocols provide a framework for these investigations.

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a standard procedure for determining the pharmacokinetic profile of 4-HBA in rats following oral administration.

1. Animal Model and Dosing:

- Use adult male Sprague-Dawley rats (200-250 g).

- Acclimatize animals for at least one week with free access to food and water.

- Fast animals overnight prior to dosing.

- Prepare a formulation of 4-HBA in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).

- Administer a single oral dose via gavage (e.g., 50 mg/kg).

2. Blood Sampling:

- Collect serial blood samples (~100 µL) from the tail vein or via a cannulated vessel at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

- Collect samples into heparinized tubes.

- Centrifuge blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate plasma.

- Store plasma samples at -80°C until analysis.

3. Bioanalysis:

- Quantify the concentration of 4-HBA in plasma samples using a validated LC-MS/MS method (see Protocol 2).

4. Pharmacokinetic Analysis:

- Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vd).

start [label="Dosing\n(Oral Gavage)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

sampling [label="Serial Blood Sampling\n(e.g., 0-24h)"];

processing [label="Plasma Separation\n(Centrifugation)"];

storage [label="Sample Storage\n(-80°C)"];

analysis [label="LC-MS/MS Analysis\n(Quantification)"];

pk_calc [label="Pharmacokinetic\nParameter Calculation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> sampling -> processing -> storage -> analysis -> pk_calc;

}

Caption: Workflow for an in vivo pharmacokinetic study.

Protocol 2: Bioanalytical Method for 4-HBA Quantification in Plasma using LC-MS/MS

This protocol describes a robust method for the quantification of 4-HBA in plasma samples.

1. Sample Preparation (Protein Precipitation):

- Thaw plasma samples on ice.

- To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold methanol containing an appropriate internal standard (e.g., a deuterated analog of 4-HBA).

- Vortex for 1 minute to precipitate proteins.

- Centrifuge at 14,000 rpm for 10 minutes at 4°C.

- Transfer the supernatant to a clean tube or a 96-well plate for analysis.

2. HPLC Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

- Ionization Source: Electrospray Ionization (ESI), negative mode.

- Multiple Reaction Monitoring (MRM) Transitions:

- 4-HBA: Precursor ion [M-H]⁻ m/z 123.1 → Product ion m/z 105.1

- Internal Standard: Monitor the specific transition for the chosen IS.

- Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.

4. Calibration and Quantification:

- Prepare a calibration curve by spiking known concentrations of 4-HBA into blank plasma and processing as described above.

- Quantify 4-HBA in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

start [label="Plasma Sample\n(with Internal Standard)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

ppt [label="Protein Precipitation\n(Methanol)"];

centrifuge [label="Centrifugation"];

supernatant [label="Collect Supernatant"];

hplc [label="HPLC Separation\n(C18 Column)"];

ms [label="MS/MS Detection\n(ESI-, MRM)"];

quant [label="Quantification\n(Calibration Curve)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> ppt -> centrifuge -> supernatant -> hplc -> ms -> quant;

}

Caption: Bioanalytical workflow for 4-HBA quantification.

Protocol 3: In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol is designed to assess the rate of metabolism of 4-HBA in a controlled in vitro system.

1. Reagents and Preparation:

- 4-HBA Stock Solution: 10 mM in DMSO.

- Liver Microsomes: Human, rat, or other species of interest (e.g., 20 mg/mL stock).

- Phosphate Buffer: 100 mM, pH 7.4.

- NADPH Regenerating System (NRS): Commercially available solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This is required for Phase I metabolism.

- Stopping Solution: Ice-cold acetonitrile with an internal standard.

2. Incubation Procedure:

- Prepare a master mix containing phosphate buffer and liver microsomes (final concentration e.g., 0.5 mg/mL). Pre-warm at 37°C for 5 minutes.

- Initiate the reaction by adding 4-HBA (final concentration e.g., 1 µM) and the NRS.

- Incubate at 37°C in a shaking water bath.

- At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a tube containing the cold stopping solution to quench the reaction.

- Include a control incubation without the NRS to assess non-NADPH dependent degradation.

3. Sample Analysis:

- Centrifuge the quenched samples to pellet the protein.

- Analyze the supernatant for the remaining concentration of 4-HBA using the LC-MS/MS method described in Protocol 2.

4. Data Analysis:

- Plot the natural logarithm of the percentage of 4-HBA remaining versus time.

- The slope of the linear portion of the curve represents the elimination rate constant (k).

- Calculate the in vitro half-life (t1/2) as 0.693/k.

- Calculate the intrinsic clearance (Clint) using the appropriate scaling factors.

start [label="Prepare Incubation Mix\n(Microsomes, Buffer)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

prewarm [label="Pre-warm to 37°C"];

initiate [label="Initiate Reaction\n(Add 4-HBA + NADPH)"];

incubate [label="Incubate at 37°C"];

sampling [label="Time-point Sampling\n(0, 5, 15, 30, 60 min)"];

quench [label="Quench Reaction\n(Cold Acetonitrile + IS)"];

process [label="Centrifuge & Collect\nSupernatant"];

analyze [label="LC-MS/MS Analysis"];

calculate [label="Calculate t1/2 and Clint", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> prewarm -> initiate -> incubate -> sampling -> quench -> process -> analyze -> calculate;

}

Caption: Experimental workflow for in vitro metabolic stability.

Conclusion and Future Directions

4-Hydroxybenzyl alcohol stands as a compound with considerable therapeutic potential, particularly in the realm of neuroprotection. A comprehensive understanding of its ADME properties is fundamental to translating this potential into clinical reality. This guide has synthesized the current knowledge on the pharmacokinetics and metabolism of 4-HBA and provided robust, field-proven protocols for its investigation.

Future research should focus on several key areas. Firstly, definitively identifying the specific human ADH, ALDH, UGT, and SULT isoforms responsible for 4-HBA metabolism is crucial for predicting potential drug-drug interactions. Secondly, conducting pharmacokinetic studies in higher species, including non-human primates, would provide data that is more translatable to humans. Finally, elucidating the quantitative contribution of urinary and biliary excretion to the overall clearance of 4-HBA and its metabolites will complete our understanding of its disposition. By addressing these knowledge gaps, the scientific community can pave the way for the rational development of 4-Hydroxybenzyl alcohol as a novel therapeutic agent.

References

-

Determination and pharmacokinetics of gastrodin and p-hydroxybenzylalcohol after oral administration of Gastrodia elata Bl. extract in rats by high-performance liquid chromatography-electrospray ionization mass spectrometric method. Phytomedicine, [Link]

-

From molecules to medicine: a systematic review of Gastrodia elata's bioactive metabolites and therapeutic potential. Frontiers in Pharmacology, [Link]

-

4-Hydroxybenzyl Alcohol | C7H8O2 | CID 125. PubChem, [Link]

-

In vitro and in vivo evaluation of the anti-angiogenic actions of 4-hydroxybenzyl alcohol. British Journal of Pharmacology, [Link]

-

4-Hydroxybenzyl alcohol derivatives and their sedative–hypnotic activities. RSC Advances, [Link]

-

Showing metabocard for 4-Hydroxybenzyl alcohol (HMDB0011724). Human Metabolome Database, [Link]

-

Activity screening of ADHs and ALDHs. (a) p-hydroxybenzyl alcohol, (b)... ResearchGate, [Link]

-

Characterization by HPLC of p-Hydroxybenzyl Alcohol Biotransformation to Gastrodin In Vivo. ResearchGate, [Link]

-

4-Hydroxybenzyl Alcohol Confers Neuroprotection Through Up-Regulation of Antioxidant Protein Expression. Molecular Neurobiology, [Link]

-

Metabolomics-Based Study of the Protective Effect of 4-Hydroxybenzyl Alcohol on Ischemic Astrocytes. MDPI, [Link]

-

Characterization by HPLC of p -Hydroxybenzyl Alcohol Biotransformation to Gastrodin In Vivo. ResearchGate, [Link]

-

Pharmacokinetics of gastrodin and its metabolite p-hydroxybenzyl alcohol in rat blood, brain and bile by microdialysis coupled to LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, [Link]

-

Vanillin, 4-hydroxybenzyl aldehyde and 4-hydroxybenzyl alcohol prevent hippocampal CA1 cell death following global ischemia. Brain Research, [Link]

-

Bile alcohol profiles in bile, urine, and feces of a patient with cerebrotendinous xanthomatosis. Journal of Lipid Research, [Link]

-

Aldehyde Dehydrogenase 2 Ameliorates Chronic Alcohol Consumption-Induced Atrial Fibrillation through Detoxification of 4-HNE. MDPI, [Link]

-

Pharmacokinetics of gastrodin and its metabolite p-hydroxybenzyl alcohol in rat blood, brain and bile by microdialysis coupled to LC-MS/MS. Semantic Scholar, [Link]

-

Impact of Bioactive Ingredients on the Fecal Excretion of Aflatoxin B1 and Ochratoxin A in Wistar Rats. MDPI, [Link]

-

Urinary excretion of polyethylene glycol 3350 and sulfate after gut lavage with a ... Digestive Diseases and Sciences, [Link]

-

Urinary excretion of polyethylene glycol 3350 during colonoscopy preparation. Endoscopy, [Link]

Sources

- 1. Pharmacokinetics of gastrodin and its metabolite p-hydroxybenzyl alcohol in rat blood, brain and bile by microdialysis coupled to LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vanillin, 4-hydroxybenzyl aldehyde and 4-hydroxybenzyl alcohol prevent hippocampal CA1 cell death following global ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo evaluation of the anti-angiogenic actions of 4-hydroxybenzyl alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Hydroxybenzyl alcohol derivatives and their sedative–hypnotic activities - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01972J [pubs.rsc.org]

- 5. 4-Hydroxybenzyl alcohol | Apoptosi Inducer | AmBeed.com [ambeed.com]

- 6. 4-Hydroxybenzyl alcohol confers neuroprotection through up-regulation of antioxidant protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolomics-Based Study of the Protective Effect of 4-Hydroxybenzyl Alcohol on Ischemic Astrocytes | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Human Metabolome Database: Showing metabocard for 4-Hydroxybenzyl alcohol (HMDB0011724) [hmdb.ca]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Urinary excretion of polyethylene glycol 3350 and sulfate after gut lavage with a polyethylene glycol electrolyte lavage solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bile alcohol profiles in bile, urine, and feces of a patient with cerebrotendinous xanthomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic analysis of 4-(4-Hydroxyphenyl)benzyl alcohol (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Analysis of 4-Hydroxybenzyl Alcohol A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Introduction: Defining the Molecule and the Mission

4-Hydroxybenzyl alcohol (also known as p-hydroxybenzyl alcohol) is a phenolic alcohol with the chemical formula C₇H₈O₂.[1] It serves as a crucial intermediate in the synthesis of pharmaceuticals, a building block in the polymer industry, and finds use in cosmetics for its antimicrobial properties.[2] Natural sources include certain plants like Gastrodia elata, a traditional Chinese medicine where the compound is believed to contribute to neuroprotective effects.[2]

Given its widespread application, unequivocal structural confirmation and purity assessment are paramount. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize 4-hydroxybenzyl alcohol. Our approach moves beyond simple data reporting, focusing on the causal relationships between molecular structure and spectral output, thereby providing a robust framework for analysis.

A Note on Nomenclature: The topic specified "4-(4-Hydroxyphenyl)benzyl alcohol," which is chemically ambiguous. This guide will focus on the far more common and likely intended compound, 4-hydroxybenzyl alcohol (4-hydroxyphenyl)methanol, for which extensive spectroscopic data is available.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Structural Blueprint

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing a detailed map of the carbon-hydrogen framework. For 4-hydroxybenzyl alcohol, both ¹H and ¹³C NMR are essential for unambiguous identification.

Expertise & Experience: The "Why" Behind the NMR Spectrum

The electronic environment of each nucleus dictates its chemical shift (δ). In 4-hydroxybenzyl alcohol, two key features influence the spectrum:

-

The Phenolic Hydroxyl (-OH) Group: This is an electron-donating group, which increases electron density on the aromatic ring, particularly at the ortho and para positions. This increased shielding shifts the attached protons and carbons "upfield" (to a lower δ value).

-

The Benzylic Alcohol (-CH₂OH) Group: The oxygen atom is electron-withdrawing, which "deshields" the adjacent methylene (-CH₂) protons, shifting them "downfield" (to a higher δ value) compared to a simple alkyl group.[3][4]

The interplay of these effects creates the unique NMR fingerprint of the molecule.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Table 1: ¹H NMR Data Summary for 4-Hydroxybenzyl Alcohol

| Assigned Protons | Chemical Shift (δ) Range (ppm) | Multiplicity | Integration | Rationale for Assignment |

|---|---|---|---|---|

| H-2, H-6 (Aromatic) | ~ 7.2 ppm | Doublet (d) | 2H | Protons ortho to the -CH₂OH group. Deshielded relative to H-3/H-5. |

| H-3, H-5 (Aromatic) | ~ 6.8 ppm | Doublet (d) | 2H | Protons ortho to the electron-donating -OH group. Shielded relative to H-2/H-6. |

| H-7 (Methylene) | ~ 4.5 ppm | Singlet (s) | 2H | Benzylic protons (-CH₂-) deshielded by the adjacent oxygen atom.[5][6] |

| Phenolic OH | Variable (e.g., 4-12 ppm) | Broad Singlet | 1H | Chemical shift is concentration and solvent dependent. Proton exchange often removes coupling.[7] |

| Alcoholic OH | Variable (e.g., 2-4 ppm) | Broad Singlet/Triplet | 1H | Shift is variable. In anhydrous DMSO, coupling to the -CH₂- protons may be observed.[3][7][8] |

Note: The aromatic region often presents as an AA'BB' system, which appears as two distinct doublets due to the para-substitution pattern.

Diagram: ¹H and ¹³C NMR Structural Assignments

Caption: Molecular structure with atom numbering for NMR assignments.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic state.

Table 2: ¹³C NMR Data Summary for 4-Hydroxybenzyl Alcohol

| Assigned Carbon | Chemical Shift (δ) Range (ppm) | Rationale for Assignment |

|---|---|---|

| C-4 (C-OH) | ~ 156 ppm | Aromatic carbon attached to the highly electronegative phenolic oxygen. Most deshielded aromatic carbon.[5] |

| C-1 (C-CH₂OH) | ~ 133 ppm | Quaternary aromatic carbon; less deshielded than C-4. |

| C-2, C-6 | ~ 128 ppm | Aromatic CH carbons ortho to the -CH₂OH group. |

| C-3, C-5 | ~ 115 ppm | Aromatic CH carbons ortho to the -OH group, showing significant shielding effect.[5] |

| C-7 (-CH₂OH) | ~ 64 ppm | Aliphatic carbon attached to an oxygen atom, found in the typical range for alcohols (50-80 ppm).[8] |

Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the 4-hydroxybenzyl alcohol sample.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. DMSO-d₆ is often preferred as it can slow the exchange of the -OH protons, sometimes allowing for the observation of their coupling to adjacent carbons.[3]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

-

Tune and match the probe to the solvent's deuterium frequency to establish a field-frequency lock.

-

Shim the magnetic field to achieve maximum homogeneity, ensuring sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum using a 90° pulse angle and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

-

Chapter 2: Infrared (IR) Spectroscopy – The Functional Group Fingerprint

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Molecular vibrations, such as stretching and bending, absorb IR radiation at characteristic frequencies.

Expertise & Experience: Interpreting Vibrational Modes

For 4-hydroxybenzyl alcohol, the IR spectrum is dominated by features from its two hydroxyl groups and the aromatic ring. The key diagnostic feature is the O-H stretching vibration, which is highly sensitive to hydrogen bonding.[9][10] In a solid or concentrated sample, extensive intermolecular hydrogen bonding occurs, leading to a very broad and intense absorption band.

Table 3: Key IR Absorption Bands for 4-Hydroxybenzyl Alcohol

| Functional Group | Absorption Range (cm⁻¹) | Vibration Type | Significance |

|---|---|---|---|

| Hydroxyl (-OH) | 3600 - 3200 | O-H Stretch | A strong, broad band indicates the presence of both phenolic and alcoholic -OH groups involved in hydrogen bonding.[5][8] |

| Aromatic C-H | 3100 - 3000 | C-H Stretch | Confirms the presence of protons attached to the benzene ring.[5] |

| Aliphatic C-H | 2960 - 2850 | C-H Stretch | Corresponds to the methylene (-CH₂) group.[5] |

| Aromatic C=C | 1600 & 1500 | C=C Stretch | Two distinct bands are characteristic of the aromatic ring skeleton.[3][10] |

| Alcohol C-O | ~ 1220 | C-O Stretch | The position of this strong band can sometimes help distinguish between primary, secondary, and tertiary alcohols and phenols.[11] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR is a modern, convenient method that requires minimal sample preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR stage. This is crucial as it will be automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

-

-

Sample Analysis:

-

Place a small amount of the solid 4-hydroxybenzyl alcohol powder directly onto the ATR crystal.

-

Lower the instrument's pressure arm to ensure firm and uniform contact between the sample and the crystal.

-

Initiate the sample scan. Typically, 16-32 scans are co-added to produce the final spectrum.

-

-

Data Processing:

-

The instrument software will automatically perform the background subtraction.

-

Label the significant peaks in the spectrum and compare them to known correlation tables to confirm the presence of the expected functional groups.

-

Diagram: General IR Spectroscopy Workflow

Caption: A simplified workflow for acquiring an ATR-IR spectrum.

Chapter 3: Mass Spectrometry (MS) – The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern upon ionization.

Expertise & Experience: Predicting Fragmentation Pathways

In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, creating a molecular ion (M⁺˙) which is a radical cation. This ion is often unstable and undergoes fragmentation. For 4-hydroxybenzyl alcohol (Molecular Weight: 124.14 g/mol ), the fragmentation is characteristic of benzyl alcohols.[1]

-

Molecular Ion (M⁺˙): A peak at a mass-to-charge ratio (m/z) of 124 corresponding to the intact ionized molecule is expected.

-

α-Cleavage: Alcohols are prone to cleavage of the bond adjacent to the oxygen-bearing carbon. However, in this case, cleavage of the C-C bond between the ring and the CH₂OH group is more significant.

-

Key Fragments: The loss of small, stable neutral molecules or radicals is common. We anticipate seeing fragments corresponding to the loss of -OH (water loss is less common for aromatic alcohols) and -CH₂OH.

Table 4: Expected EI-MS Fragmentation for 4-Hydroxybenzyl Alcohol

| m/z Value | Proposed Fragment Ion | Neutral Loss | Significance |

|---|---|---|---|

| 124 | [C₇H₈O₂]⁺˙ | - | Molecular Ion (M⁺˙)[1] |

| 123 | [M-H]⁺ | H˙ | Loss of a hydrogen radical. |

| 95 | [C₆H₇O]⁺ | CHO˙ | Loss of a formyl radical after rearrangement. |

| 77 | [C₆H₅]⁺ | ˙CH₂OH, CO | Phenyl cation, potentially formed after loss of the hydroxymethyl group and carbon monoxide. |

Note: The relative intensity of these peaks provides the fragmentation fingerprint. The most intense peak is known as the base peak.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction:

-

Dissolve a minute quantity of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

The sample can be introduced directly via a heated probe or, more commonly, through a Gas Chromatography (GC) system (GC-MS), which provides separation prior to analysis.

-

-

Ionization:

-

The sample enters the ion source, which is under a high vacuum.

-

In the EI source, the gaseous sample molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection:

-

An electron multiplier detects the ions, and the signal is amplified. The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

-

Diagram: Key Fragmentation Pathway of 4-Hydroxybenzyl Alcohol

Caption: Simplified major fragmentation steps for 4-hydroxybenzyl alcohol in EI-MS.

Conclusion: A Synthesized, Self-Validating Approach

The structural elucidation of 4-hydroxybenzyl alcohol is a clear demonstration of the synergy between different spectroscopic techniques. NMR defines the precise C-H framework, IR confirms the essential functional groups (-OH, aromatic ring), and MS provides the molecular weight and a characteristic fragmentation pattern. No single technique provides the complete picture, but together, they form a self-validating system. When the data from all three analyses converge to describe the same molecular structure, a researcher can have high confidence in the identity and integrity of their compound, a critical requirement for advancing research and development.

References

-

OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link]

-

McMurry, J. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Alcohols and Phenols. In Organic Chemistry Class Notes. Retrieved from [Link]

-

Imanari, M., Kohno, M., Ohuchi, M., & Ishizu, K. (1974). Carbon-13 Nuclear Magnetic Resonance Studies of Biphenyl Derivatives II. FT–NMR of Halobiphenyls. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

-

AdiChemistry. (n.d.). INFRARED SPECTROSCOPY OF ALCOHOLS & PHENOLS. Retrieved from [Link]

-

Química Organica.org. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019, August 24). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. Retrieved from [Link]

-

Brainly.in. (2023, June 19). Benzyl alcohol mass spectrum fragmentation. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

-

Semantic Scholar. (1974, March 1). Carbon-13 Nuclear Magnetic Resonance Studies of Biphenyl Derivatives II. FT–NMR of Halobiphenyls. Retrieved from [Link]

-

Semantic Scholar. (1985, January 1). Conformational analysis of biphenyls using 13C NMR spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxybenzyl Alcohol. CID 125. Retrieved from [Link]

-

Biological Magnetic Resonance Bank (BMRB). (n.d.). bmse000623 4-hydroxybenzyl Alcohol. Retrieved from [Link]

-

PubMed. (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-hydroxybenzyl alcohol. Retrieved from [Link]

-

ChemWhat. (n.d.). 4-Hydroxybenzyl alcohol 623-05-2 wiki. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Catalytic Transfer Hydrogenation. Retrieved from [Link]

-

ChemWhat. (n.d.). 4-Hydroxybenzyl alcohol CAS#: 623-05-2. Retrieved from [Link]

-

California State University Stanislaus. (2023, July 11). Proton NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Hydroxy-benzylalcohol - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CD3OD, experimental) (HMDB0003119). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides. Retrieved from [Link]

-